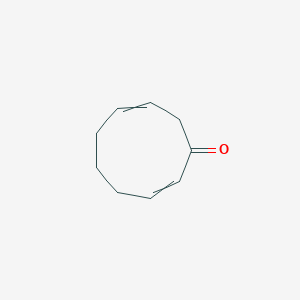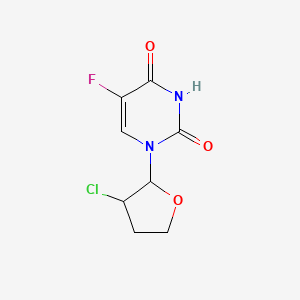
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorooxolan ring and a fluoropyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorooxolan Ring: The initial step involves the chlorination of oxolan-2-yl derivatives under controlled conditions to introduce the chlorine atom at the desired position.
Introduction of the Fluoropyrimidine Moiety: The next step involves the coupling of the chlorooxolan intermediate with a fluoropyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the chlorine atom is replaced by the fluoropyrimidine group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the oxolan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the oxolan ring and formation of corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in rapidly dividing cells. This makes the compound a potential candidate for anticancer therapies. Additionally, the chlorooxolan ring may interact with other cellular components, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety. it lacks the chlorooxolan ring, which may contribute to different pharmacokinetic properties.
3-Chlorooxolan-2-yl derivatives: Compounds with similar oxolan rings but different substituents, which may exhibit varying chemical and biological activities.
Fluoropyrimidine analogs: Other compounds containing fluoropyrimidine groups, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of the chlorooxolan ring and the fluoropyrimidine moiety, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
63883-04-5 |
|---|---|
Molecular Formula |
C8H8ClFN2O3 |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
1-(3-chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8ClFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
InChI Key |
AAHZYBLNBHHSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1Cl)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


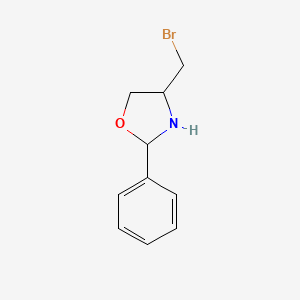
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
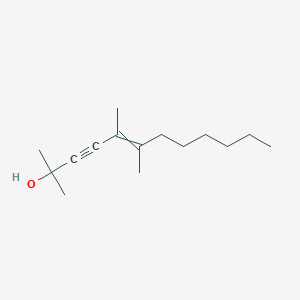
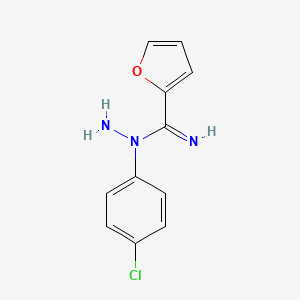
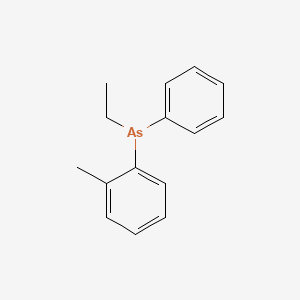
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
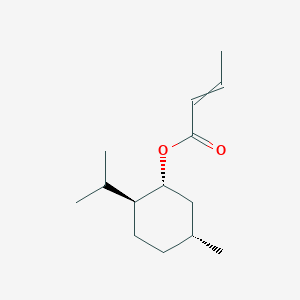
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
